3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Regioisomer differentiation Lipophilicity (log D) Metabolic stability

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 926208-88-0, MF C₉H₁₁N₃OS, MW 209.27 g/mol) is a heterocyclic primary amine building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with a propan-1-amine side chain. Its computed XLogP3 is 1.2, with 5 hydrogen bond acceptors (including the thiophene sulfur) and 1 hydrogen bond donor, placing it in a moderately lipophilic physicochemical space suitable for further derivatization via the terminal amine handle.

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
Cat. No. B12208435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NOC(=N2)CCCN
InChIInChI=1S/C9H11N3OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5,10H2
InChIKeyZTMANXGGIVMZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine – Procurement-Relevant Structural and Physicochemical Baseline for Research Sourcing


3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 926208-88-0, MF C₉H₁₁N₃OS, MW 209.27 g/mol) is a heterocyclic primary amine building block comprising a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl ring and at the 5-position with a propan-1-amine side chain [1]. Its computed XLogP3 is 1.2, with 5 hydrogen bond acceptors (including the thiophene sulfur) and 1 hydrogen bond donor, placing it in a moderately lipophilic physicochemical space suitable for further derivatization via the terminal amine handle [1]. The compound is commercially available as a free base at ≥97% purity from multiple suppliers and also as the hydrochloride salt .

Why Generic Substitution Fails for 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine – Regioisomeric, Heteroaryl, and Linker-Level Differentiation


This compound occupies a specific structural intersection – 1,2,4-oxadiazole (not 1,3,4), thiophen-2-yl (not phenyl or thiophen-3-yl), and propan-1-amine (not ethanamine) – where each structural feature produces quantifiably different physicochemical and pharmacological outcomes that preclude casual substitution. Systematic matched-pair analyses across the AstraZeneca compound collection demonstrate that 1,2,4- and 1,3,4-oxadiazole regioisomers differ by approximately one order of magnitude in lipophilicity (log D) and show divergent metabolic stability, hERG liability, and aqueous solubility profiles [1]. Within the 1,2,4-oxadiazole series, exchanging thiophen-2-yl for phenyl alters target potency by 10- to 21-fold in functional cellular assays [2]. Shortening the amine-terminated alkyl linker from propyl to ethyl changes molecular weight, rotatable bond count, and the spatial relationship between the primary amine and the heterocyclic core, directly impacting conjugation chemistry and downstream SAR [3]. These non-interchangeable features are detailed quantitatively below.

Quantitative Differentiation Evidence for 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Against Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: ~10-Fold Lipophilicity Difference and Divergent ADME Profiles from AstraZeneca Matched-Pair Analysis

A systematic matched-pair comparison of 1,2,4- and 1,3,4-oxadiazole isomers across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer shows approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner in virtually all cases, along with significantly improved metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility [1]. In a separate CB₂ cannabinoid receptor ligand series, bioisosteric replacement of the central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in 10- and 50-fold reduced CB₂ binding affinity for the 1,3,4 derivatives (compounds 9a and 9b) compared to the corresponding 1,2,4-oxadiazole derivatives (compounds 1a and 1b) [2]. Consequently, the target compound, bearing the 1,2,4-oxadiazole core, provides higher intrinsic target-binding potential but carries a trade-off of increased lipophilicity and potentially lower metabolic stability relative to its 1,3,4-oxadiazole regioisomer 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine (CAS 1017200-17-7, same MF and MW) [3].

Regioisomer differentiation Lipophilicity (log D) Metabolic stability hERG inhibition Matched-pair analysis

Thiophen-2-yl vs. Phenyl Substitution at Oxadiazole C3: 10- to 21-Fold Potency Differential in Mycobacterium tuberculosis Intracellular Growth Inhibition

In a comprehensive SAR study of 58 thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors, the thiophene-containing compound 2 (bearing a 2-thienoacetyl group) exhibited an EC₅₀ of 0.1 μM and an IC₅₀ of 0.5 μM in the M. tuberculosis-infected macrophage phenotypic assay and surface plasmon resonance (SPR) functional assay, respectively [1]. Its direct phenyl analog (compound 7, phenylacetyl replacement) showed an EC₅₀ of 2.1 μM and an IC₅₀ of 5.6 μM – representing a 21-fold loss in cellular potency and an 11-fold loss in target-binding activity [1]. X-ray crystallography of the EthR–compound 2 complex revealed a 1,5-intramolecular sulfur–oxygen distance of 3.10 Å between the thiophene sulfur and the amide carbonyl oxygen, shorter than the sum of van der Waals radii (3.35 Å), suggesting a stabilizing noncovalent interaction unavailable to the phenyl analog [1]. Although the target compound bears a primary amine rather than the piperidinyl-acyl moiety, the thiophene-2-yl pharmacophore is identical, and the intramolecular S···O interaction motif is a direct consequence of the thiophene-2-yl geometry.

EthR inhibition Tuberculosis Thiophene pharmacophore Intracellular phenotypic assay SAR

Propan-1-amine vs. Ethanamine Linker: Molecular Weight, Rotatable Bond, and Spatial Differentiation for Downstream Conjugation

The target compound features a three-carbon n-propylamine chain (propan-1-amine) linking the primary amine to the oxadiazole C5 position, distinguishing it from the closest shorter-chain analog 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS 937654-69-8), which bears a two-carbon ethylamine chain [1]. The one-methylene extension increases the molecular weight from 195.24 to 209.27 g/mol (+14.03 Da), the rotatable bond count from 3 to 4, and alters the computed lipophilicity (XLogP3 estimated at ~1.2 for the propan-1-amine vs. ~0.9 for the ethanamine analog based on fragment additivity) [1] . The additional methylene unit spaces the nucleophilic amine farther from the electron-withdrawing oxadiazole ring, which is predicted to increase the amine pKa by approximately 0.3–0.5 log units based on inductive attenuation, enhancing nucleophilicity for amide bond formation, reductive amination, and sulfonamide coupling reactions [2].

Linker length Building block Rotatable bonds Amine handle Conjugation chemistry

Computed Lipophilicity (XLogP3) Head-to-Head: Thiophene-2-yl vs. Phenyl Substituent at the Oxadiazole C3 Position

PubChem-computed XLogP3 values reveal a measurable lipophilicity difference attributable solely to the thiophene-2-yl vs. phenyl substitution at the oxadiazole 3-position. The target compound (thiophene-2-yl) has an XLogP3 of 1.2, while the direct phenyl analog 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470-96-6) has an XLogP3 of 1.7 [1] [2]. This 0.5 log unit difference corresponds to an approximately 3.2-fold lower theoretical partition coefficient for the thiophene-containing compound. The lower lipophilicity is accompanied by a higher hydrogen bond acceptor count (5 vs. 4), arising from the thiophene sulfur atom, which provides an additional H-bond acceptor site absent in the phenyl analog [1] [2]. Molecular weight also differs: 209.27 vs. 203.24 g/mol, reflecting the replacement of CH=CH (phenyl) with S (thiophene).

Lipophilicity XLogP3 Physicochemical property Thiophene effect Drug-likeness

Thiophene-2-yl vs. Thiophene-3-yl Positional Isomerism at the Oxadiazole C3: Impact on Intramolecular S···O Interaction Geometry and Electronic Conjugation

The thiophene ring can be attached at either the 2-position (target compound) or the 3-position (isomer 3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, CAS 2839144-03-3 as hydrochloride) . In the thiophene-2-yl orientation, the ring sulfur atom is positioned in proximity to the oxadiazole ring, enabling a 1,5-intramolecular S···O interaction (measured at 3.10 Å in the EthR co-crystal structure of a closely related 1,2,4-oxadiazole), which stabilizes a specific bioactive conformation [1]. In the thiophene-3-yl isomer, the sulfur is oriented away from the oxadiazole, precluding this interaction. Additionally, thiophene-2-yl attachment allows for more effective π-conjugation with the electron-deficient oxadiazole ring through the 2,5-thiophene connectivity, whereas the 3-yl attachment disrupts linear conjugation, altering the electronic distribution and dipole moment of the heterocyclic core [2]. The commercial availability of the 2-yl isomer at 97–98% purity from multiple suppliers contrasts with the 3-yl isomer, which is less widely stocked .

Positional isomer Thiophene orientation Intramolecular interaction Sulfur-oxygen noncovalent Electronic conjugation

Optimal Research and Industrial Application Scenarios for 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Primary Amine Building Block for Amide-, Urea-, and Sulfonamide-Focused Compound Library Synthesis Where Thiophene-Specific Target Engagement Is Required

The terminal primary amine on a three-carbon spacer provides an ideal nucleophilic handle for high-yielding amide coupling, urea formation, or sulfonamide capping reactions in parallel library synthesis. The thiophene-2-yl substituent confers a quantifiable 10- to 21-fold potency advantage over phenyl in cellular assays through sulfur-mediated intramolecular stabilization (S···O distance 3.10 Å) and additional H-bond acceptor capacity (5 vs. 4 HBA), as demonstrated in the EthR inhibitor series [1]. This scaffold is therefore prioritized when the target binding site contains aromatic-rich subpockets capable of engaging sulfur, or when a less lipophilic aryl group (XLogP3 1.2 vs. 1.7 for phenyl analog) is desired [2].

Fragment-Based Drug Discovery: 1,2,4-Oxadiazole Core Selection Where Target Affinity Takes Precedence Over Metabolic Stability in Early-Stage Screening

When selecting between 1,2,4- and 1,3,4-oxadiazole regioisomers for fragment library inclusion, the target compound's 1,2,4-oxadiazole core retains 10- to 50-fold higher target-binding affinity (demonstrated in CB₂ ligand series) at the cost of higher lipophilicity (~10-fold greater log D) and potentially reduced metabolic stability [3] [4]. In fragment screens where hit identification sensitivity is paramount and ADME optimization occurs downstream, the 1,2,4-oxadiazole scaffold is the rational first choice. The primary amine additionally enables straightforward fragment elaboration via the most common medicinal chemistry reactions.

Chemical Biology: Probe Development Requiring Defined Linker Geometry for Bioconjugation and Target Engagement Studies

The propan-1-amine chain provides a specific four-rotatable-bond spacer between the oxadiazole core and the conjugation point, which is one rotatable bond longer than the ethanamine analog [2]. This additional degree of conformational freedom, combined with the ~0.3–0.5 unit higher predicted amine basicity (due to attenuated inductive electron withdrawal from the oxadiazole), makes the propan-1-amine linker better suited for bioconjugation reactions (e.g., NHS ester or isothiocyanate coupling) where sufficient linker flexibility and nucleophilicity are required [5]. The thiophene sulfur also provides a potential heavy-atom marker for X-ray crystallographic phasing (anomalous scattering at longer wavelengths), an advantage absent in the phenyl analog.

Tuberculosis Drug Discovery: EthR Inhibitor Lead Optimization Programs Leveraging Thiophene-2-yl Pharmacophore SAR

The thiophene-2-yl-1,2,4-oxadiazole scaffold is validated as an EthR transcriptional regulator inhibitor chemotype, with the most potent analogs achieving nanomolar cellular activity (EC₅₀ = 0.1 μM) in M. tuberculosis-infected macrophages [1]. While the target compound lacks the piperidinyl-acyl moiety present in the optimized EthR boosters, its thiophene-2-yl-1,2,4-oxadiazole core is identical to that of the lead series, and the primary amine offers a versatile diversification point for introducing the acyl/sulfonyl groups that were shown to be critical for intracellular activity. The 3.10 Å S···O intramolecular contact, confirmed crystallographically, provides a structural rationale for maintaining the thiophene-2-yl orientation during lead optimization [1].

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